CH 150
Overview
Description
CH 150 is a heterocyclic compound with the molecular formula C12H14N2O. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH 150 can be achieved through various methods. One common approach involves the condensation of appropriate aldehydes with 2-aminopyridine derivatives under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired pyrido[1,2-a]pyrimidin-4-one structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CH 150 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding pyrido[1,2-a]pyrimidin-4-one oxides.
Reduction: Formation of reduced pyrido[1,2-a]pyrimidin-4-one derivatives.
Substitution: Formation of halogenated pyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
CH 150 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of CH 150 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl
Uniqueness
CH 150 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and dimethyl groups at specific positions on the pyrido[1,2-a]pyrimidin-4-one core structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
70381-44-1 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3 |
InChI Key |
RCSYPYSJSNRLSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Canonical SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
70381-39-4 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CH 150 CH 150, monohydrochloride CH-150 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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